molecular formula C11H21NO4 B13887679 Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate

Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate

Cat. No.: B13887679
M. Wt: 231.29 g/mol
InChI Key: FLKQJMUZUKDDBP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate is a chemical compound with a complex structure that includes an ester, a secondary amine, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. This is followed by the introduction of the 2-hydroxyethyl(propan-2-yl)amino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the ester and amino groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-hydroxyethyl(methyl)amino]-4-oxobutanoate
  • Ethyl 4-[2-hydroxyethyl(ethyl)amino]-4-oxobutanoate
  • Ethyl 4-[2-hydroxyethyl(butyl)amino]-4-oxobutanoate

Uniqueness

Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H21NO4/c1-4-16-11(15)6-5-10(14)12(7-8-13)9(2)3/h9,13H,4-8H2,1-3H3

InChI Key

FLKQJMUZUKDDBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N(CCO)C(C)C

Origin of Product

United States

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